Dimethyl cyclohexane-1,3-dicarboxylate
Description
Overview of Cyclohexanedicarboxylate Chemistry in Academic Contexts
Cyclohexanedicarboxylates are a class of cyclic diesters that feature a cyclohexane (B81311) core. Their chemistry is a significant topic in academic and industrial research. A primary route for their synthesis involves the catalytic hydrogenation of the aromatic ring of corresponding phthalate (B1215562) esters. For example, Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is widely produced through the hydrogenation of Dimethyl terephthalate (B1205515) (DMT). rsc.org This process is crucial for producing monomers used in the manufacture of various resins and plasticizers. rsc.org
In academic settings, the synthesis of these compounds provides practical examples of important reactions such as Fischer esterification and catalytic hydrogenation. lookchem.com Research often focuses on developing more efficient and environmentally benign catalytic systems for these transformations, moving from precious metal catalysts like palladium to more abundant and less expensive options like nickel. rsc.org The reactivity of the ester groups, such as through hydrolysis or transesterification, and the conformational flexibility of the cyclohexane ring are also key areas of study. youtube.com These compounds serve as versatile building blocks in organic synthesis, providing a rigid yet configurable scaffold for constructing polycyclic compounds and natural products. orgsyn.org
Stereochemical Considerations and Research Significance in Cyclic Diesters
The stereochemistry of cyclic diesters like Dimethyl cyclohexane-1,3-dicarboxylate is of paramount research significance because the spatial arrangement of the functional groups profoundly influences the molecule's physical properties and chemical reactivity. youtube.com For 1,3-disubstituted cyclohexanes, two primary geometric isomers exist: cis and trans. doubtnut.com
In the cis isomer , both ester groups are on the same face of the cyclohexane ring.
In the trans isomer , the ester groups are on opposite faces of the ring.
Each of these isomers can exist in different conformations, primarily the chair form. The stability of these conformers is dictated by the steric interactions of the substituents. In the chair conformation, substituents can occupy either axial or equatorial positions. Equatorial positions are generally more stable for bulky groups like esters to minimize steric strain, particularly 1,3-diaxial interactions. youtube.com
For cis-1,3-dimethylcyclohexane, the most stable conformation has one methyl group axial and the other equatorial, which rapidly interconvert. However, a conformation with both groups equatorial (diequatorial) is also possible and highly stable. For the trans isomer, one stable conformation has both methyl groups in equatorial positions (trans-diequatorial), which is energetically favored, while the other has both in axial positions (trans-diaxial), which is highly unstable due to severe steric hindrance. youtube.com These principles are directly applicable to this compound, where the ester groups replace the methyl groups.
The research significance lies in how this defined three-dimensional structure affects reaction pathways. The accessibility of the ester groups for a reaction can be controlled by their stereochemical and conformational arrangement. youtube.comyoutube.com Furthermore, the chirality of certain isomers, such as the optically active enantiomers of the trans form, is crucial in asymmetric synthesis, where controlling the stereochemical outcome of a reaction is the primary goal. youtube.com
| Isomer | Description | Key Conformational Feature | Chirality |
|---|---|---|---|
| cis-Isomer | Ester groups on the same side of the ring. | Can adopt a chair conformation with one axial and one equatorial substituent (a,e) or a diequatorial (e,e) form in a boat-like conformation. The most stable chair has one group axial and one equatorial. | Achiral (meso compound due to a plane of symmetry). youtube.com |
| trans-Isomer | Ester groups on opposite sides of the ring. | The most stable conformation is the diequatorial (e,e) form. The diaxial (a,a) conformer is highly unstable. | Chiral (exists as a pair of non-superimposable mirror images, enantiomers). youtube.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl cyclohexane-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUOYGUOKMUSPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905266 | |
| Record name | Dimethyl cyclohexane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6998-82-9, 10021-92-8 | |
| Record name | cis-Cyclohexane-1,3-dicarboxylic acid dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006998829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Cyclohexane-1,3-dicarboxylic acid dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010021928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl cyclohexane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Synthesis of Dimethyl Cyclohexane 1,3 Dicarboxylate and Its Derivatives
Esterification Reactions for Diester Formation
The most direct route to dimethyl cyclohexane-1,3-dicarboxylate is the esterification of the corresponding dicarboxylic acid. This transformation is a cornerstone of organic synthesis, converting carboxylic acids into esters, which are often more volatile and less polar.
Acid-Catalyzed Esterification Approaches
The Fischer-Speier esterification, commonly known as Fischer esterification, is the classical and most widely used method for this purpose. nih.govresearchgate.netyoutube.com This reaction involves treating cyclohexane-1,3-dicarboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst. researchgate.netyoutube.com Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl). researchgate.net
The mechanism of Fischer esterification is a reversible, multi-step process: researchgate.netyoutube.com
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. researchgate.netyoutube.comresearchgate.net
Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.comresearchgate.net
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. This converts the hydroxyl group into a good leaving group (water). researchgate.net
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. researchgate.netyoutube.com
Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final diester product, this compound. researchgate.net
This entire sequence is repeated for the second carboxylic acid group to form the diester. As the reaction is in equilibrium, specific strategies must be employed to drive it towards the product side. researchgate.netyoutube.com
Optimization of Reaction Conditions and Yield Enhancement Strategies
To maximize the yield of this compound, the equilibrium of the Fischer esterification must be shifted to the right, in accordance with Le Châtelier's principle. Two primary strategies are employed to achieve this:
Use of Excess Reactant: The reaction is typically conducted using a large excess of the alcohol (methanol), which often serves as the solvent. researchgate.netresearchgate.net This high concentration of one of the reactants drives the equilibrium toward the formation of the ester. Studies have shown that increasing the molar excess of the alcohol can dramatically improve yields; for instance, using a 10-fold excess of alcohol in a similar system has been reported to increase the ester yield to 97%. researchgate.net
Removal of Water: As water is a product of the reaction, its continuous removal from the reaction mixture will prevent the reverse reaction (ester hydrolysis) from occurring. nih.govresearchgate.net This is commonly achieved through azeotropic distillation using a Dean-Stark apparatus or by incorporating a drying agent, such as molecular sieves, into the reaction mixture. nih.gov
Alternative catalysts and conditions have also been explored to optimize the process. Heterogeneous acid catalysts, such as sulfonic acid-functionalized silica (B1680970) or ion-exchange resins like Amberlyst-15, offer advantages in terms of easier separation from the reaction mixture and potential for recycling. acs.org Flow chemistry systems using packed-bed reactors with solid acid catalysts can also enhance efficiency and yield. acs.org
Table 1: Strategies for Yield Enhancement in Fischer Esterification
| Strategy | Method | Principle | Typical Conditions |
|---|---|---|---|
| Excess Reactant | Use of excess alcohol (e.g., methanol) | Le Châtelier's Principle | Methanol used as solvent (50-100 fold excess) |
| Water Removal | Azeotropic distillation (Dean-Stark trap) | Le Châtelier's Principle | Refluxing in a solvent that forms an azeotrope with water (e.g., toluene) |
| Water Removal | Use of drying agents (e.g., molecular sieves) | Le Châtelier's Principle | Added directly to the reaction mixture |
| Catalyst Modification | Use of heterogeneous acid catalysts (e.g., Amberlyst-15) | Ease of separation and reusability | Packed-bed reactors in flow systems or stirred in batch reactors |
Multi-step Organic Synthesis of Functionalized this compound Derivatives
Michael Addition Reactions in Cyclohexane (B81311) Ring Construction
The Michael addition, or conjugate addition, is a powerful tool for carbon-carbon bond formation and is central to many ring-forming methodologies, including the synthesis of cyclohexane-1,3-dione precursors. acs.org A well-established method involves a consecutive Michael-Claisen cyclization process. nih.gov
This approach utilizes a Michael donor, such as the enolate of acetone, and a Michael acceptor, like an α,β-unsaturated ester (e.g., ethyl acrylate). uokerbala.edu.iq The reaction sequence, often initiated by a strong base like sodium hydride (NaH), proceeds as follows: nih.govuokerbala.edu.iq
An enolate is formed from a ketone (like acetone) by deprotonation with a strong base.
The enolate acts as a nucleophile in a Michael addition to an α,β-unsaturated ester.
The resulting intermediate then undergoes an intramolecular Claisen condensation, a cyclization reaction that forms the six-membered ring.
Subsequent hydrolysis and decarboxylation (if applicable) yield a functionalized cyclohexane-1,3-dione derivative.
These cyclohexane-1,3-dione intermediates are highly versatile and can be further modified, for example, by reduction and esterification, to yield a variety of this compound derivatives. nih.gov
Cycloaddition Strategies for Dicarboxylate Systems
Cycloaddition reactions, particularly the Diels-Alder reaction, are among the most powerful methods in organic synthesis for the construction of six-membered rings with high regio- and stereocontrol. arpgweb.comyoutube.com The Diels-Alder reaction is a [4+2] cycloaddition that involves the reaction of a conjugated diene with a substituted alkene (the dienophile) to form a cyclohexene (B86901) derivative. youtube.com
To synthesize a precursor for a cyclohexane-1,3-dicarboxylate system, a diene can be reacted with a dienophile containing a carboxylate group or a precursor. For example, the reaction between 1,3-butadiene (B125203) and maleic anhydride (B1165640) yields a cyclohexene-1,2-dicarboxylic anhydride, which can be subsequently hydrogenated and esterified. wikipedia.org While this specific example leads to a 1,2-disubstituted pattern, the strategic choice of a substituted diene or a different dienophile can lead to the desired 1,3-substitution pattern. The resulting cyclohexene ring can then be hydrogenated to the saturated cyclohexane, and the carboxylate functionalities can be converted to methyl esters. The power of this method lies in its ability to set multiple stereocenters in a single, concerted step. youtube.com
Synthesis of Bioactive Analogs and Intermediates, e.g., Tosyloxyimine Derivatives
Functionalized cyclohexane-1,3-dione and dicarboxylate derivatives are valuable scaffolds for the synthesis of biologically active molecules, including herbicides and potential pharmaceuticals. nih.govresearchgate.netarpgweb.com The synthesis of specific analogs, such as tosyloxyimine derivatives, introduces functionalities that can be used for further transformations or to impart specific biological activities. N-alkoxyimines, a related class, are known to exhibit herbicidal, antibacterial, and antifungal properties. acs.org
The synthesis of a tosyloxyimine derivative from a precursor like cyclohexane-1,3-dione would typically involve a two-step process:
Oximation: The ketone (in this case, one of the carbonyls of the cyclohexane-1,3-dione) is reacted with hydroxylamine (NH₂OH) or its salt (e.g., hydroxylamine hydrochloride) to form an oxime. youtube.comwikipedia.orgmasterorganicchemistry.com This reaction is a condensation reaction where the carbonyl oxygen is replaced by a =N-OH group. masterorganicchemistry.com
Tosylation: The resulting oxime is then treated with p-toluenesulfonyl chloride (tosyl chloride, TsCl) in the presence of a base, such as pyridine. The base deprotonates the oxime's hydroxyl group, which then acts as a nucleophile to attack the sulfur atom of tosyl chloride, displacing the chloride and forming the O-tosyl oxime, or tosyloxyimine.
These tosyloxyimine derivatives are important intermediates. The tosylate group is an excellent leaving group, making these compounds susceptible to reactions like the Beckmann rearrangement, where the group anti to the tosylate on the oxime migrates to the nitrogen, leading to the formation of a lactam (a cyclic amide). This rearrangement provides a pathway to nitrogen-containing heterocyclic structures from simple cyclic ketones.
Catalytic Hydrogenation Routes for Cycloaliphatic Dicarboxylate Production
The synthesis of this compound and other cycloaliphatic dicarboxylates is predominantly achieved through the catalytic hydrogenation of corresponding aromatic precursors. This process is crucial for producing valuable chemical intermediates used in various industries.
Hydrogenation of Aromatic Precursors (e.g., Isophthalic Esters)
The primary route for producing this compound is the catalytic hydrogenation of dimethyl isophthalate. This reaction involves the saturation of the aromatic ring with hydrogen, converting the benzene ring into a cyclohexane ring while preserving the ester functional groups. Similarly, the hydrogenation of isophthalic acid is a viable pathway to produce cyclohexane-1,3-dicarboxylic acid, which can then be esterified. asianpubs.orggoogle.comresearchgate.net
Research has demonstrated that the choice of catalyst is critical for achieving high selectivity and conversion. For instance, using a 5% Palladium on carbon (Pd/C) catalyst allows for the hydrogenation of isophthalic acid to cyclohexane-1,3-dicarboxylic acid with 100% selectivity and conversion. asianpubs.org In contrast, a 5% Ruthenium on carbon (Ru/C) catalyst can be too active at higher temperatures (493 K), leading to over-hydrogenation and the formation of byproducts. asianpubs.orgresearchgate.net However, at a lower temperature of 453 K, the Ru/C catalyst shows improved selectivity (94%) towards the desired cyclohexane dicarboxylic acid. asianpubs.org
The hydrogenation process can be carried out in various solvents. For the hydrogenation of isophthalic acid, water is an effective solvent as the product, 1,3-cyclohexane dicarboxylic acid, is soluble in water at temperatures above 60°C, which facilitates catalyst separation. google.com
Development of Heterogeneous and Homogeneous Catalyst Systems
Significant research has been dedicated to developing both heterogeneous and homogeneous catalyst systems to improve the efficiency and selectivity of hydrogenation reactions.
Heterogeneous Catalysts: These are the most commonly used catalysts in industrial applications due to their ease of separation from the reaction mixture. youtube.com They typically consist of a noble metal supported on a solid material.
Palladium (Pd) Catalysts: Supported palladium catalysts, such as 5% Pd/C, are highly effective for the selective hydrogenation of the aromatic ring in dicarboxylic acids like isophthalic acid, achieving 100% selectivity for the corresponding cyclohexane dicarboxylic acid. asianpubs.orgresearchgate.net
Ruthenium (Ru) Catalysts: Ruthenium catalysts are also widely used. A 5% Ru/C catalyst is very active but may lead to over-hydrogenation products at elevated temperatures. asianpubs.orgresearchgate.net Bimetallic ruthenium catalysts, such as Ru-Re/AC (Rhenium on Activated Carbon), have been developed for the selective hydrogenation of dimethyl terephthalate (B1205515) (a similar aromatic diester) to dimethyl 1,4-cyclohexanedicarboxylate. nih.govresearchgate.net The addition of a small amount of Rhenium enhances the distribution of active metal species and modifies the catalyst's redox ability, improving performance under mild conditions. nih.govresearchgate.net Another bimetallic system, Ru-Sn/Al2O3, has been reported for its ability to selectively hydrogenate the carboxylic group of cyclohexane dicarboxylic acids to give cyclohexane dimethanol. asianpubs.orgresearchgate.net
Rhodium (Rh) Catalysts: Supported rhodium catalysts are particularly effective for the hydrogenation of phthalic acids. google.com
Homogeneous Catalysts: These catalysts are dissolved in the reaction medium, offering high activity and selectivity due to their well-defined active sites. researchgate.netmpg.de While historically less common in bulk chemical production due to recovery challenges, advancements in this area are ongoing. mpg.denih.gov Homogeneous catalysis plays a significant role in the synthesis of complex organic molecules and pharmaceuticals, where precise control over the reaction is paramount. nih.govevonik.com Molybdenum complexes with bis(N-Heterocyclic Carbene) ligands, for example, have proven to be efficient for the hydrogenation of various esters under relatively mild conditions. acs.org
Process Optimization for Industrial Scale Synthesis and Yield Control
Optimizing the synthesis of this compound for industrial-scale production involves careful control of reaction parameters to maximize yield and efficiency.
Key process parameters that require optimization include:
Temperature: The reaction temperature must be carefully controlled. For the hydrogenation of isophthalic acid, temperatures between 90°C and 140°C are typical. google.com Higher temperatures can lead to decreased selectivity and the formation of byproducts. asianpubs.orggoogle.com
Pressure: Hydrogen pressure is another critical factor, typically ranging from 300 to 1800 psig (approximately 20 to 124 bar). google.com
Catalyst Loading: The ratio of catalyst to reactant is optimized to ensure a reasonable reaction rate without excessive cost. For supported rhodium catalysts, the catalyst-to-isophthalic acid weight ratio can be from about 1:20 to 1:50. google.com
Solvent: The choice of solvent is important for both reactant solubility and product separation. In some processes, the product itself, dimethyl 1,4-cyclohexanedicarboxylate, has been used as a solvent for the hydrogenation of its precursor, dimethyl terephthalate. google.com
Reaction Time: The time required for complete hydrogenation depends on the specific phthalic acid, catalyst, and reaction conditions. google.com
A strategy to increase the reaction rate involves recycling a portion of the product stream back into the reactor. google.com This technique has been shown to significantly shorten the reaction time for the hydrogenation of terephthalic acid. google.com The development of continuous-flow processes, as demonstrated in other chemical syntheses, can also reduce process time and facilitate scaling up from laboratory to pilot-plant production. soton.ac.ukresearchgate.net
The table below summarizes typical reaction conditions for the hydrogenation of related aromatic dicarboxylates.
| Parameter | Value Range | Source |
| Temperature | 90°C - 140°C | google.com |
| Hydrogen Pressure | 300 - 1800 psig | google.com |
| Catalyst | Supported Rhodium, Palladium, Ruthenium | asianpubs.orggoogle.comresearchgate.net |
| Solvent | Water, Organic Solvents | google.comresearchgate.net |
Catalytic Upgrading of Waste Materials to this compound
An innovative and sustainable approach to producing cycloaliphatic dicarboxylates involves the catalytic upcycling of plastic waste, particularly poly(ethylene terephthalate) (PET). acs.org This strategy addresses the environmental challenge of plastic pollution while creating valuable chemicals. nih.govaiche.org
One-pot catalytic systems have been developed to convert PET into high-value chemicals. For instance, a process that simultaneously hydrogenates PET and CO2 can achieve high yields of products including dimethyl cyclohexanedicarboxylate (DMCD). acs.org This process involves the depolymerization of PET, followed by the hydrogenation of the resulting aromatic dicarboxylate intermediates. The hydroconversion of plastics is a direct, one-step reaction that can generate chemicals used as synthons to remake plastics, contributing to a circular economy. researchgate.net This approach highlights the importance of catalyst design and process optimization to achieve efficient and scalable PET upcycling. acs.org
Control of Stereoisomeric Ratios in Synthetic Pathways
The hydrogenation of the planar aromatic ring of dimethyl isophthalate creates a non-planar cyclohexane ring, which can result in different spatial arrangements of the two ester groups. This leads to the formation of stereoisomers, specifically cis and trans isomers. The ratio of these isomers is a critical aspect of the synthesis, as their physical and chemical properties can differ.
Influence of Catalyst Type and Reaction Conditions on Cis/Trans Selectivity
The final cis/trans ratio of this compound is influenced by the catalyst system and the reaction conditions employed during hydrogenation. The product of the hydrogenation of isophthalic acid is typically a mixture of cis and trans isomers. google.com
While specific data on the influence of various catalysts on the cis/trans ratio for this compound is not extensively detailed in the provided context, general principles of stereoselective synthesis apply. The choice of catalyst can play a key role in determining the stereochemical outcome of a reaction. researchgate.net For example, in the synthesis of other cyclohexane derivatives, diastereoselective hydrogenation using heterogeneous metallic catalysts can achieve high diastereoselectivity. researchgate.net
Thermodynamic factors also play a crucial role. For 1,3-disubstituted cyclohexanes, the diequatorial (cis) conformer is generally more stable than the axial-equatorial (trans) conformer. spcmc.ac.in The reaction conditions can influence the position of the equilibrium between these isomers. In some cases, dynamic isomerization can occur, where a catalyst facilitates the conversion of a less stable isomer to a more stable one through a reversible process, potentially enriching the final product in the desired stereoisomer. nih.gov
Isomerization Phenomena During Synthesis
The synthesis of this compound inherently involves the formation of stereoisomers, specifically cis and trans geometric isomers. The spatial arrangement of the two methyl ester groups relative to the cyclohexane ring plane defines these isomers and significantly influences their thermodynamic stability. In the case of 1,3-disubstituted cyclohexanes, the cis isomer is generally the more stable conformation. stereoelectronics.org This is because both bulky substituent groups can simultaneously occupy equatorial positions in the chair conformation, which minimizes steric hindrance, particularly 1,3-diaxial interactions. stereoelectronics.orglibretexts.org Conversely, the trans-1,3-isomer must have one substituent in an axial position and the other in an equatorial position, leading to greater steric strain. stereoelectronics.orglibretexts.org
Isomerization can be a critical factor during the synthesis, with the ratio of cis to trans isomers often being dictated by the reaction conditions. For instance, the catalytic hydrogenation of aromatic precursors like dimethyl isophthalate to produce this compound often results in a mixture of isomers. The catalytic hydrogenation of methyl phthalates typically yields a majority of the cis isomer. google.com
In many synthetic applications, achieving a high isomeric purity is essential. Therefore, processes are often designed to either selectively produce the desired isomer or to isomerize an undesired isomer into the more valuable one. This is a common strategy in the industrial production of related cyclohexane dicarboxylates. For the closely related dimethyl cyclohexane-1,4-dicarboxylate, methods have been developed to convert mixtures rich in the cis isomer to mixtures predominantly containing the trans isomer. tandfonline.com
Deliberate isomerization can be achieved by treating a mixture of isomers with a catalyst under specific temperature and solvent conditions. For example, in the synthesis of a derivative, an isomerization reaction can be employed to significantly alter the isomer ratio. A mixture of dimethyl cyclohexane-1,4-dicarboxylate with a trans/cis ratio of 3/7 was converted to a product with a 9/1 trans/cis ratio by heating in a methanol solution with pyridine as a catalyst. chemicalbook.com This demonstrates that a thermodynamically less stable mixture can be converted to a more stable one, or vice versa, depending on the target isomer and reaction setup. Catalysts such as zirconia and titania have also been used for the isomerization of the precursor, cyclohexane dicarboxylic acid. unifiedpatents.comepo.org
The following table illustrates the results of a specific isomerization process for a related dicarboxylate, highlighting the effectiveness of catalytic isomerization in controlling product isomer ratios.
| Compound | Initial trans/cis Ratio | Catalyst | Solvent | Temperature | Reaction Time | Final trans/cis Ratio | Reference |
|---|---|---|---|---|---|---|---|
| Dimethyl cyclohexane-1,4-dicarboxylate | 3/7 to 5/5 | Pyridine | Methanol | 40°C | 2 hours | 9/1 | CN108129307 chemicalbook.com |
Chemical Reactivity and Mechanistic Investigations of Dimethyl Cyclohexane 1,3 Dicarboxylate
Ester Hydrolysis and Solvolysis Mechanisms
The hydrolysis of the ester groups in dimethyl cyclohexane-1,3-dicarboxylate is a fundamental transformation, leading to the corresponding dicarboxylic acid. This process can be initiated through chemical or biological means, each following distinct mechanistic pathways.
The cleavage of the ester bonds in this compound occurs via nucleophilic acyl substitution. In neutral conditions, a water molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process is generally slow but can be accelerated by acid catalysis, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Under basic conditions, the hydroxide (B78521) ion (OH⁻), a much stronger nucleophile than water, attacks the carbonyl carbon. This process, known as saponification, proceeds through a tetrahedral intermediate which then collapses to form a carboxylate salt and methanol (B129727). Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final product, cyclohexane-1,3-dicarboxylic acid. Alkaline hydrolysis of related diesters, such as diethyl trans-cyclohexane-1,3-dicarboxylate, using reagents like 2M NaOH at elevated temperatures, has been shown to achieve high yields of over 90%.
The general mechanism involves the nucleophilic attack on the carbonyl carbon, which changes its hybridization from sp² to sp³, forming a tetrahedral alkoxide intermediate. ncert.nic.in This intermediate then eliminates the methoxide (B1231860) leaving group to regenerate the carbonyl group, resulting in the carboxylic acid or its conjugate base. ncert.nic.in
Biocatalysis offers a highly selective alternative to chemical hydrolysis. Enzymes, particularly esterases and lipases, are widely used to catalyze the hydrolysis of ester bonds with high chemo-, regio-, and enantioselectivity. mdpi.comrsc.org this compound and its derivatives can serve as substrates in the study and application of such enzyme-catalyzed reactions.
For instance, lipases from sources like Candida rugosa, Candida antarctica, and Aspergillus niger have been effectively used in the hydrolysis of various diesters. mdpi.com In one study, hydrolysis of a related diester, dimethyl 7-hydroxy-3,3-dimethyl-2,4-dioxabicyclo[3.3.0]octane-6,8-dicarboxylate, catalyzed by pig liver esterase (PLE), resulted in the selective hydrolysis of only one of the two ester groups to yield a mono-ester. rsc.org This highlights the regioselectivity often achievable with enzymatic methods. Furthermore, lipases can perform kinetic resolutions, selectively hydrolyzing one enantiomer of a racemic mixture, a powerful tool for synthesizing optically active molecules. rsc.orgnih.gov
Table 1: Comparison of Hydrolysis Methods for Diesters
| Reaction Type | Reagents/Catalyst | Key Conditions | Major Product(s) | Selectivity |
| Basic Hydrolysis (Saponification) | Sodium Hydroxide (NaOH) | Aqueous solution, heat (e.g., 80°C) | Cyclohexane-1,3-dicarboxylate salt | Low |
| Acid-Catalyzed Hydrolysis | Mineral Acid (e.g., H₂SO₄) | Aqueous solution, reflux | Cyclohexane-1,3-dicarboxylic acid | Low |
| Enzyme-Catalyzed Hydrolysis | Lipase (B570770) or Esterase (e.g., PLE, CALB) rsc.orgrsc.org | Aqueous buffer, mild temperature | Mono- or di-acid | High Regio- and Enantioselectivity |
Oxidation and Reduction Transformations of Ester and Ring Moieties
Beyond hydrolysis, both the ester groups and the cyclohexane (B81311) ring of this compound can undergo oxidation and reduction reactions.
Oxidation: The primary oxidation reaction for this compound involves the conversion of the ester groups to the corresponding carboxylic acid, cyclohexane-1,3-dicarboxylic acid. More vigorous oxidation can potentially affect the cyclohexane ring itself. The oxidation of related cyclic compounds, like cyclohexanone (B45756), with powerful oxidizing agents can cleave carbon-carbon bonds within the ring to produce various dicarboxylic acids. wikipedia.orgresearchgate.net
Reduction: The ester functionalities are readily reduced to alcohols. Using common reducing agents, this compound is converted to cyclohexane-1,3-dimethanol. More specialized reagents can achieve this transformation under specific conditions. For example, samarium(II) iodide (SmI₂) in the presence of a proton source like D₂O can be used for the reduction of esters to deuterated alcohols. acs.org
Table 2: Summary of Redox Transformations
| Transformation | Reagent(s) | Moiety | Product |
| Oxidation | Oxidizing Agent | Ester Groups | Cyclohexane-1,3-dicarboxylic acid |
| Reduction | Standard Reducing Agent (e.g., LiAlH₄) | Ester Groups | Cyclohexane-1,3-dimethanol |
| Reductive Deuteration | SmI₂ / D₂O / Et₃N | Ester Groups | α,α-dideutero-alcohols acs.org |
Nucleophilic Substitution Reactions at Ester Centers
The ester groups of this compound can undergo nucleophilic substitution with nucleophiles other than water, such as alcohols or amines. A prominent example is transesterification, where an alcohol displaces the methanol from the ester group, catalyzed by either an acid or a base. This reaction is reversible, and the equilibrium can be shifted by using an excess of the reactant alcohol or by removing the methanol as it is formed. learncbse.in
Lipase-catalyzed transesterification is also a well-established method for modifying esters under mild conditions. nih.gov This biocatalytic approach can offer high selectivity, allowing for the synthesis of complex molecules that might be difficult to obtain through traditional chemical methods. nih.gov
Regio- and Stereoselectivity in Complex Chemical Transformations
The presence of two ester groups on a cyclohexane ring introduces challenges and opportunities related to selectivity.
Regioselectivity: This refers to the preferential reaction at one functional group over another. In the case of this compound, a reaction could potentially occur at the C1-ester or the C3-ester. As seen in enzyme-catalyzed hydrolysis, it is possible to selectively hydrolyze one of the two ester groups to form a monoester, demonstrating high regioselectivity. rsc.org Similarly, recent research on samarium(II) iodide-mediated reactions has demonstrated the regioselective synthesis of α,γ-dideuterated esters from related cyclopropanecarboxylates, highlighting the precise control possible in modern synthetic methods. acs.org
Stereoselectivity: This relates to the control of the three-dimensional arrangement of atoms. The cyclohexane ring exists in chair conformations, with substituents occupying either axial or equatorial positions. libretexts.org The stereochemical outcome of reactions can be influenced by the steric hindrance of the reagents and the relative stability of the transition states. For example, the approach of a bulky nucleophile to a cyclohexanone ring is often directed to the less hindered face, leading to a specific stereoisomer. youtube.com In the context of this compound, enzymatic resolutions are a powerful method for achieving high stereoselectivity. The kinetic resolution of a related piperidine (B6355638) dicarboxylate using Candida antarctica lipase B (CALB) allowed for the highly efficient synthesis of a single enantiomer, a key chiral intermediate for a pharmaceutical compound. rsc.org This demonstrates how biocatalysis can be harnessed to resolve racemic mixtures and generate stereochemically pure products.
Stereochemical Analysis and Conformational Studies of Dimethyl Cyclohexane 1,3 Dicarboxylate
Elucidation of Cis/Trans Isomerism in Diester Form
Dimethyl cyclohexane-1,3-dicarboxylate, a disubstituted cyclohexane (B81311) derivative, exists as two distinct geometric isomers: cis and trans. These isomers are diastereomers, meaning they are not mirror images and cannot be interconverted through simple bond rotation; a chemical bond would have to be broken. utexas.edu The stereochemical identity of each isomer dictates its preferred three-dimensional shape and, consequently, its relative stability.
In the cis isomer, the two methoxycarbonyl groups are situated on the same side of the cyclohexane ring. This arrangement allows the molecule to adopt a chair conformation where both bulky ester groups occupy equatorial positions (diequatorial or e,e). spcmc.ac.instudy.com This diequatorial conformation is highly favored as it minimizes steric hindrance. study.com An alternative, ring-flipped conformation would place both substituents in axial positions (diaxial or a,a). This diaxial form is extremely unstable due to severe steric repulsion between the two axial ester groups. spcmc.ac.in
In contrast, the trans isomer has the two methoxycarbonyl groups on opposite sides of the ring. In any given chair conformation, one substituent must be in an axial position while the other is in an equatorial position (axial-equatorial or a,e). spcmc.ac.inlibretexts.org A ring flip converts it to an energetically equivalent conformation where the positions are swapped (equatorial-axial or e,a). spcmc.ac.inlibretexts.org
Because the cis isomer can exist in a low-energy diequatorial state with no significant steric interactions, it is thermodynamically more stable than the trans isomer, which is locked in a conformation that always has one bulky group in a sterically hindered axial position. spcmc.ac.instereoelectronics.org
Conformational Preferences and Dynamics in Solution
The conformational equilibrium of this compound is heavily influenced by its stereochemistry. For the cis isomer, the equilibrium lies overwhelmingly in favor of the diequatorial (e,e) conformer. spcmc.ac.in The alternative diaxial (a,a) conformation is severely destabilized by 1,3-diaxial interactions. Unlike a simple methylcyclohexane where an axial methyl group interacts with two axial hydrogens, the diaxial conformer of the cis-1,3-disubstituted compound experiences a highly unfavorable steric interaction between the two large axial substituents themselves. brainly.comyale.edu This is sometimes referred to as a syn-pentane interaction. yale.edu
The energy difference between the diaxial and diequatorial conformers of the related cis-1,3-dimethylcyclohexane has been measured to be approximately 23 kJ/mol (5.4 kcal/mol). brainly.compearson.com This substantial energy gap means that the population of the diaxial conformer at room temperature is negligible, with the equilibrium mixture being greater than 99.99% diequatorial. yale.edu
For the trans isomer, the two possible chair conformations (axial-equatorial and equatorial-axial) are energetically identical, assuming the substituents are the same. libretexts.orglibretexts.org Therefore, in solution, the trans isomer exists as a rapidly equilibrating mixture of these two equally populated conformers. Each of these conformers possesses the steric strain associated with one axial substituent. oregonstate.edu
| Isomer | Most Stable Conformation | Least Stable Conformation | Approximate Energy Difference (kJ/mol) | Predominant Conformer Population |
|---|---|---|---|---|
| Cis | Diequatorial (e,e) | Diaxial (a,a) | 23 brainly.compearson.com | >99.99% (Diequatorial) yale.edu |
| Trans | Axial-Equatorial (a,e) | Equatorial-Axial (e,a) | 0 | ~50% / ~50% |
The conformational balance of molecules can be influenced by the surrounding solvent. For cyclohexane derivatives with polar substituents, such as this compound, the polarity of the solvent can play a significant role. weebly.comcdnsciencepub.com In the case of related dihalogenated cyclohexanes, for example, non-polar solvents can favor diaxial conformations to minimize dipole-dipole repulsions, whereas polar, high-dielectric-constant media can better solvate the dipoles, allowing steric effects to dominate and favor the diequatorial conformer. spcmc.ac.in A similar effect can be anticipated for the diester, where the orientation of the two polar ester groups will interact differently with solvents of varying polarity.
The ionization state has a profound impact on the conformational equilibrium of the parent compound, cyclohexane-1,3-dicarboxylic acid. Upon ionization to the dicarboxylate, the two negatively charged groups experience strong electrostatic repulsion. This repulsion would severely destabilize the diaxial conformer, where the charges would be in closer proximity, and would strongly favor the diequatorial conformer, which places the charges farther apart. This principle is utilized in pH-triggered conformational switches in related systems. pacific.edu While the dimethyl ester itself is not ionizable, this highlights the powerful influence of electrostatic interactions on the conformational preferences within this molecular framework.
Intramolecular Interactions and Their Stereochemical Impact, e.g., Hydrogen Bonding
While the diequatorial conformer of the cis isomer is dominant, the highly unstable diaxial conformer is a necessary intermediate for any reaction requiring the two substituents to be in close proximity. spcmc.ac.in For instance, the corresponding cis-1,3-dicarboxylic acid can form a cyclic anhydride (B1165640), a reaction that can only proceed through the diaxial conformation where the carboxyl groups are brought near each other. spcmc.ac.in
Similarly, intramolecular hydrogen bonding in cyclohexane-cis-1,3-diol occurs through the diaxial form. spcmc.ac.in For the dimethyl ester, while conventional hydrogen bonding is not possible, other weak intramolecular interactions, such as dipole-dipole forces between the ester groups, would be most pronounced in the diaxial conformer. However, the primary intramolecular interaction governing the stereochemistry of the cis isomer is the severe steric repulsion in the diaxial form. yale.edu For the trans isomer, the key intramolecular interactions are the 1,3-diaxial repulsions between the single axial ester group and the axial hydrogens on the same side of the ring.
Allotwinning Phenomena in Molecular Crystals of Related Derivatives
A fascinating crystallographic phenomenon known as allotwinning has been observed in a closely related derivative, (1R,3S)-dimethyl 2-oxocyclohexane-1,3-dicarboxylate. iucr.org Allotwinning is a rare occurrence where two different crystal structures (polytypes or allotropes) of the same compound intergrow within a single crystal. iucr.org
In this specific derivative, two distinct phases were found to coexist: a monoclinic phase (space group Cc) and an orthorhombic phase (space group Pmc2₁). iucr.org The monoclinic phase was dominant, comprising about 80% of the total crystal volume. The two structures can be described as different stacking sequences of molecular layers; the orthorhombic phase exhibits a simple ABAB stacking, while the monoclinic phase has an ABA'B' sequence. iucr.org
Crucially, the molecular conformation and the packing efficiency are identical in both phases. The difference between the allotwin domains arises only from the relationship between next-nearest neighboring molecules along the stacking direction. iucr.org This observation underscores the complexity of crystallization processes for even seemingly simple organic molecules.
| Property | Phase 1 | Phase 2 |
|---|---|---|
| Symmetry | Monoclinic | Orthorhombic |
| Space Group | Cc | Pmc2₁ |
| Stacking Sequence | ABA'B'/AB'A'B | ABAB |
| Unit Cell (a) | 37.8883 Å | |
| Unit Cell (b) | 4.7233 Å | |
| Unit Cell (c) | 11.6835 Å |
Advanced Spectroscopic and Analytical Characterization Techniques for Dimethyl Cyclohexane 1,3 Dicarboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Dimethyl cyclohexane-1,3-dicarboxylate, providing detailed information about its molecular framework, the stereochemical relationship of its substituents, and its conformational dynamics.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for distinguishing between the cis and trans isomers of this compound and for evaluating sample purity. thieme-connect.de The chemical shifts of the protons and carbons are highly sensitive to their local electronic environment, which is directly influenced by the spatial orientation of the two methoxycarbonyl groups on the cyclohexane (B81311) ring.
In the trans isomer, the thermodynamically most stable conformation is the diequatorial form, where both large substituent groups occupy equatorial positions to minimize steric hindrance. In contrast, the cis isomer exists as an equilibrium of two rapidly interconverting chair conformations, where one substituent is always axial and the other equatorial. youtube.com This conformational difference leads to distinct NMR spectra.
For the trans isomer, the symmetry of the diequatorial conformation results in a simpler spectrum compared to the cis isomer. The chemical shifts for the methoxycarbonyl protons (–OCH₃) and the carbonyl carbons (C=O) will differ between the two isomers. Purity assessment is performed by integrating the signals in the ¹H NMR spectrum; the ratio of integrals should correspond to the expected number of protons for the main compound. The presence of any additional signals may indicate impurities, which can be quantified if their structure is known. thieme-connect.dersc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Isomers of this compound Note: These are predicted values based on spectroscopic principles. Actual values may vary based on solvent and experimental conditions.
| Isomer | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| trans | -OCH₃ | ~3.67 (s, 6H) | ~51.5 |
| C =O | - | ~175.0 | |
| Ring CH | 1.2 - 2.8 (m) | 25.0 - 45.0 | |
| cis | -OCH₃ | ~3.68 (s, 6H) | ~51.8 |
| C =O | - | ~174.5 | |
| Ring CH | 1.1 - 2.9 (m) | 24.0 - 46.0 |
s = singlet, m = multiplet
J-coupling, or scalar coupling, is the interaction between nuclear spins transmitted through the bonding electrons. The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the protons, a relationship described by the Karplus equation. This makes J-coupling analysis a powerful method for determining the conformation of cyclohexane derivatives. nih.gov
In the rigid diequatorial conformation of trans-Dimethyl cyclohexane-1,3-dicarboxylate, the methine protons (H-1 and H-3) exhibit distinct axial-axial, axial-equatorial, and equatorial-equatorial couplings with adjacent methylene (B1212753) protons on the ring. Large ³JHH values (typically 8-13 Hz) are indicative of an axial-axial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.
For the conformationally flexible cis isomer, the observed J-coupling constants are a time-average of the values for the two interconverting chair forms. This averaging typically results in coupling constants that are intermediate in value, reflecting the dynamic nature of the molecule. Detailed analysis of these coupling constants allows for the assignment of the dominant conformation and the stereochemical configuration of the molecule. nih.govacs.org
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint for this compound. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester groups, typically found around 1730-1740 cm⁻¹. nih.gov The exact position of this band can provide subtle clues about the conformation and electronic environment of the carbonyl groups.
Other key vibrations include the C-O stretching of the ester linkage, which appears in the 1100-1300 cm⁻¹ region, and the C-H stretching and bending vibrations of the cyclohexane ring and methyl groups. nih.govnist.gov Raman spectroscopy is particularly useful for observing the more symmetric vibrations that may be weak or inactive in the IR spectrum. Together, these techniques confirm the presence of the key functional groups and can be used to distinguish between isomers based on differences in their vibrational spectra in the fingerprint region (below 1500 cm⁻¹).
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |
| C=O Stretch (Ester) | 1730 - 1740 | Very Strong |
| C-H Bend | 1350 - 1470 | Medium |
| C-O Stretch (Ester) | 1100 - 1300 | Strong |
Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS, UPLC) for Identification and Purity
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight of 200.23 g/mol . nih.govnih.gov The fragmentation pattern provides structural information; common losses include the methoxy (B1213986) group (•OCH₃, M-31) or the methoxycarbonyl group (•COOCH₃, M-59). nist.gov
Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing complex mixtures and assessing purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds like this compound. The gas chromatograph separates the cis and trans isomers, as well as any volatile impurities, before they are introduced into the mass spectrometer for identification. sums.ac.irpharmacyjournal.inforesearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC-MS) are powerful alternatives, particularly for compounds that may not be suitable for GC. sielc.commdpi.com These methods separate the components of a sample in the liquid phase before MS detection, allowing for the identification and quantification of non-volatile impurities and providing high-resolution separation. mdpi.com
X-ray Diffraction for Solid-State Structural Determination and Polytypism
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique can unambiguously confirm the relative stereochemistry (cis or trans) of the methoxycarbonyl groups. Furthermore, it provides precise bond lengths, bond angles, and torsional angles, revealing the preferred conformation (e.g., chair, boat, or twist-boat) that the molecule adopts in the crystal lattice. capes.gov.br
XRD is also the primary tool for identifying polytypism, which is the ability of a compound to crystallize into more than one distinct structure. These different crystalline forms, or polytypes, would have the same chemical composition but differ in their crystal packing. While not specifically reported for this compound, it is a phenomenon observed in organic molecules that can influence physical properties like melting point and solubility.
Chromatographic Methods for Separation and Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of this compound isomers. scbt.com A common approach involves using a reverse-phase column (e.g., C18) with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.com
The separation is based on the differential partitioning of the cis and trans isomers between the nonpolar stationary phase and the polar mobile phase. Due to their different polarities and shapes, the isomers will have different retention times, allowing for their effective separation and individual quantification. HPLC is also a highly sensitive method for purity analysis, capable of detecting and quantifying trace amounts of impurities or degradation products in a sample. researchgate.net
Table 3: Example HPLC Method for Isomer Separation
| Parameter | Condition |
| Column | Reverse Phase C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | Ambient |
Applications and Material Science Research Involving Dimethyl Cyclohexane 1,3 Dicarboxylate
Monomer and Building Block in Polymer Chemistry
In polymer science, Dimethyl cyclohexane-1,3-dicarboxylate is utilized as a monomer or comonomer to produce polymers, resins, and plasticizers. Its aliphatic cyclic structure provides a unique alternative to commonly used aromatic or linear aliphatic monomers, allowing for the fine-tuning of polymer properties.
This compound is a valuable building block for synthesizing polyesters and copolyesters through polycondensation reactions with various diols. The incorporation of its non-planar, alicyclic cyclohexane (B81311) ring into a polyester (B1180765) backbone, which typically might contain aromatic units like terephthalates, disrupts chain regularity and packing efficiency. This modification significantly alters the polymer's physical characteristics.
The synthesis of these polyesters generally follows established methods such as melt transesterification, similar to the industrial production of polyesters from other dialkyl dicarboxylates like dimethyl terephthalate (B1205515) (DMT). researchgate.net In this process, this compound is reacted with a diol at elevated temperatures in the presence of a catalyst, releasing methanol (B129727) and forming ester linkages to build the polymer chain. google.com Enzymatic polymerization, using lipases like Candida antarctica lipase (B570770) B (CALB), also presents a greener alternative for synthesizing such polyesters under milder conditions. nih.govnih.gov
By strategically introducing this cycloaliphatic monomer into a polymer chain, manufacturers can create copolyesters with a tailored balance of properties, bridging the gap between purely aliphatic and purely aromatic polyesters. unibo.it
There is growing research interest in using cycloaliphatic monomers like this compound to develop biodegradable polymers. Unlike polyesters based on aromatic acids such as terephthalic acid (e.g., PET), which are highly resistant to microbial degradation, fully aliphatic polyesters are known to be more susceptible to environmental degradation and composting. unibo.it
The ester linkages in the polymer backbone are vulnerable to hydrolysis, a process that can be accelerated by microbial enzymes. The presence of the cyclohexane ring, as opposed to a rigid aromatic ring, can increase chain flexibility and moisture accessibility, potentially enhancing the rate of biodegradation. unibo.itgoogle.com These characteristics make polymers derived from this compound promising candidates for applications where biodegradability is desired, including in certain biomedical materials and environmentally friendly packaging. acs.org The degradation products are non-toxic, which is a significant advantage for biomedical implants and tissue engineering scaffolds. acs.org
The inclusion of the this compound moiety has a profound impact on the mechanical and thermal properties of the resulting polymers. Research on the closely related isomer, Dimethyl 1,4-cyclohexane dicarboxylate (DMCD), demonstrates the typical effects of incorporating a cycloaliphatic diester into a polyester matrix like poly(trimethylene terephthalate) (PTT). researchgate.net
Adding even small molar percentages of a cycloaliphatic comonomer can disrupt the crystallinity of the host polymer, which in turn modifies its thermal behavior. Specifically, the glass transition temperature (Tg) and melting temperature (Tm) tend to decrease as the content of the cycloaliphatic unit increases. researchgate.net However, thermal stability can be enhanced. For instance, PTT copolymers containing small amounts of DMCD showed an increase in thermal stability by as much as 25 °C. researchgate.net
Mechanically, the introduction of the cyclohexane ring can lead to significant improvements. In studies with PTT, the addition of DMCD simultaneously improved both tensile strength and tensile strain, a desirable outcome that is not always achievable. researchgate.net A maximum increase of 15% in tensile strength was observed with just 2 mol% of the cycloaliphatic monomer. researchgate.net These findings highlight the role of Dimethyl cyclohexane-dicarboxylate units in enhancing the toughness and durability of polymeric systems.
Table 1: Effect of Dimethyl 1,4-cyclohexane dicarboxylate (DMCD) on the Properties of Poly(trimethylene terephthalate) (PTT) This table presents data for the 1,4-isomer, which serves as a well-documented analogue for the effects of cycloaliphatic dicarboxylates on polyester properties.
| Property | Virgin PTT | PTT with 2 mol% DMCD | Change |
| Tensile Strength | ~66.5 MPa | 76.5 MPa | ▲ 15% |
| Glass Transition (Tg) | Decreases with increasing DMCD content | ||
| Melting Temperature (Tm) | Decreases with increasing DMCD content | ||
| Thermal Stability | Baseline | Increased by up to 25 °C | ▲ |
Data sourced from studies on PTT-co-DMCD copolymers. researchgate.net
Role as an Intermediate in Fine Chemical Synthesis
Beyond polymer science, this compound is a key intermediate in the synthesis of complex organic molecules. Its functional groups and cyclic core can be chemically transformed to create a variety of high-value compounds.
This compound is a documented precursor in the synthesis of spiro compounds and porphyrinoid derivatives. Spiro compounds, which feature two rings connected through a single shared carbon atom, are of significant interest in medicinal chemistry and materials science. A common synthetic route involves the conversion of the diester to a cyclohexane-1,3-dione intermediate through reactions like the Dieckmann cyclization. nih.gov This dione (B5365651) is then used as a building block for constructing the spirocyclic system. researchgate.netorgsyn.org For example, spiro[cyclohexane-1,3'-indoline]-2,2'-diones, which are important for the total synthesis of some natural products, can be prepared from such precursors. researchgate.net
The compound's utility also extends to the synthesis of porphyrinoid derivatives, a class of macrocyclic compounds that includes porphyrins, which are fundamental to many biological processes.
The role of this compound as a synthetic intermediate makes it valuable in the pharmaceutical industry. sigmaaldrich.com It serves as a starting material or precursor for the synthesis of more complex, biologically active molecules and pharmaceutical intermediates. The structural motifs derived from this compound, such as the cyclohexane ring and spirocyclic frameworks, are present in numerous approved drugs and compounds under investigation. nih.gov Its application allows for the creation of diverse molecular scaffolds that are then elaborated to produce final drug products. sigmaaldrich.com
Table 2: Synthetic Applications of this compound in Fine Chemistry
| Product Class | Description | Reference |
| Spiro Compounds | Used as a precursor to form cyclohexane-1,3-dione intermediates, which are key building blocks for spirocyclic structures like spiroindolinediones. | researchgate.net |
| Porphyrinoid Derivatives | Serves as a starting material for the synthesis of complex macrocyclic compounds related to porphyrins. | |
| Bioactive Molecules | The structural core is incorporated into larger molecules designed for biological activity. | |
| Pharmaceutical Intermediates | Acts as a versatile precursor for multi-step syntheses in drug development and production. | sigmaaldrich.com |
Advanced Functional Materials Development
The chemical structure of this compound, featuring a flexible cyclohexane ring and two ester functional groups, makes it a valuable intermediate in the development of advanced functional materials. Its applications range from enhancing the flexibility of common plastics to being integrated as a fundamental building block in novel polymer chains, thereby creating materials with tailored properties.
Applications in Plasticizer Design and Performance in Plastics
This compound serves as a precursor for a class of non-phthalate plasticizers. Plasticizers are additives that increase the flexibility, or plasticity, of a material, most commonly rigid polymers like polyvinyl chloride (PVC). mdpi.com The process typically involves a transesterification reaction where the methyl groups of this compound are exchanged for longer alkyl chains from alcohols like 2-ethylhexanol or isononyl alcohol to produce the final plasticizer, such as di(2-ethylhexyl) cyclohexane-1,3-dicarboxylate. google.com
The resulting cyclohexane-based plasticizers are considered safer alternatives to traditional phthalate (B1215562) plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), which have faced increasing scrutiny and regulation due to health concerns. mdpi.comsci-hub.se Cyclohexane dicarboxylates are noted for their low toxicity and good biodegradability. researchgate.net
The performance of these plasticizers is critical for their adoption in various applications, from wire insulation and flooring to toys and medical devices. google.com Research on isomeric structures, such as di(2-ethylhexyl)-1,2-cyclohexane dicarboxylate (DEHCH), demonstrates performance characteristics comparable, and in some cases superior, to DEHP. sci-hub.se When incorporated into PVC, these plasticizers effectively lower the glass transition temperature (Tg), reduce melt viscosity, and enhance flexibility. sci-hub.se Key performance indicators include mechanical properties, resistance to migration (leaching), and volatility. sci-hub.se PVC plasticized with DEHCH, a close isomer, shows similar tensile strength and elongation at break to DEHP-plasticized PVC, indicating comparable plasticizing efficiency. sci-hub.se Furthermore, these alternative plasticizers often exhibit lower volatility and better resistance to migration in solvents, which enhances the durability and safety of the final product. sci-hub.se
Table 1: Comparative Performance of a Cyclohexane Dicarboxylate Plasticizer (DEHCH) vs. a Phthalate Plasticizer (DEHP) in PVC
| Property | PVC + DEHP | PVC + DEHCH | Unit |
| Tensile Strength | 16.8 | 16.5 | MPa |
| Elongation at Break | 335 | 328 | % |
| 100% Modulus | 8.5 | 8.6 | MPa |
| Volatility (Weight Loss) | 0.95 | 0.88 | % |
| Migration in Hexane (Weight Loss) | 18.5 | 15.6 | % |
Data sourced from studies on the 1,2-isomer (DEHCH) and is representative of the performance expected from cyclohexane-based plasticizers. sci-hub.se
Integration into Composites and Novel Formulations
Beyond its use in producing plasticizer additives, this compound and its isomers can be directly integrated into polymer structures as a comonomer to create novel copolyesters and advanced composite materials. swaminathansivaram.in In this role, the compound is not merely an additive but a fundamental part of the polymer backbone, influencing the intrinsic properties of the resulting material.
Through melt polycondensation, dimethyl cyclohexane dicarboxylates can be reacted with diols (like 1,4-butanediol) and other diesters (like dimethyl terephthalate) to synthesize random copolyesters. swaminathansivaram.inresearchgate.net The incorporation of the cycloaliphatic ring from the cyclohexane dicarboxylate into the otherwise linear polyester chain introduces unique structural characteristics. This modification can disrupt the regularity of the polymer chain, which in turn affects crystallinity, thermal properties, and mechanical performance. researchgate.netresearchgate.net
For example, research on the related isomer dimethyl 1,4-cyclohexane dicarboxylate (DMCD) shows that its inclusion in poly(trimethylene terephthalate) (PTT) can lead to significant improvements in material properties. researchgate.net The addition of small molar percentages of DMCD as a comonomer resulted in a copolyester with enhanced thermal stability and mechanical strength compared to the virgin PTT homopolymer. researchgate.net Specifically, the tensile strength and strain were simultaneously improved. researchgate.net This demonstrates how dimethyl cyclohexane dicarboxylate can act as a performance-enhancing building block in novel polymer formulations.
The amorphous nature of some copolyesters synthesized with these cycloaliphatic monomers makes them suitable for applications requiring high transparency and toughness, such as in packaging and coatings. swaminathansivaram.inresearchgate.net By carefully selecting the ratio of the cycloaliphatic monomer to other monomers, material scientists can fine-tune the properties of the final polymer, creating advanced materials tailored for specific applications. unibo.it
Table 2: Effect of Dimethyl 1,4-Cyclohexane Dicarboxylate (DMCD) as a Comonomer on the Properties of Poly(trimethylene terephthalate) (PTT)
| Property | Virgin PTT | PTT + 2 mol% DMCD | Unit |
| Tensile Strength | ~66.5 | ~76.5 | MPa |
| Thermal Stability (Decomposition Temp) | ~395 | ~420 | °C |
| Glass Transition Temperature (Tg) | 61.2 | 59.8 | °C |
| Melting Temperature (Tm) | 227.1 | 225.8 | °C |
Data sourced from a study on the 1,4-isomer (DMCD) illustrating the impact of incorporating a cycloaliphatic diester into a polyester backbone. researchgate.net
Theoretical and Computational Investigations of Dimethyl Cyclohexane 1,3 Dicarboxylate
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within the dimethyl cyclohexane-1,3-dicarboxylate molecule. These calculations, based on the principles of quantum mechanics, can predict molecular geometries, bond lengths, bond angles, and electronic properties such as molecular orbital energies and charge distributions. iitg.ac.in For a molecule like this compound, which has multiple rotatable bonds and stereoisomers (cis and trans), these calculations are crucial for identifying the most stable conformations.
The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dictates the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. Quantum chemical calculations can provide detailed information on these electronic properties, which is valuable for predicting how this compound will interact with other chemical species. mdpi.com
Density Functional Theory (DFT) for Energy and Conformation Predictions
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. rsc.org It is particularly effective for predicting the energies and conformations of organic molecules like this compound. DFT calculations can determine the relative energies of different stereoisomers and their various chair and boat conformations. rsc.orgrsc.org
For this compound, the cyclohexane (B81311) ring can exist in different conformations, and the orientation of the two methoxycarbonyl groups (-COOCH₃) can be either axial or equatorial. These different arrangements lead to conformers with varying steric strain and, consequently, different energies.
Cis-isomer: In the cis-isomer, the two methoxycarbonyl groups are on the same side of the cyclohexane ring. The most stable conformation is the one where both bulky ester groups occupy equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions. The diequatorial conformer is significantly lower in energy than the diaxial conformer.
Trans-isomer: In the trans-isomer, the methoxycarbonyl groups are on opposite sides of the ring. This leads to conformations where one group is axial and the other is equatorial. The ring can flip, leading to another conformation where the positions are reversed. These two conformations (axial-equatorial and equatorial-axial) are energetically equivalent.
The choice of the functional and basis set in DFT calculations is critical for obtaining accurate results. Functionals like B3LYP and M06-2X are commonly used for conformational analysis of cyclic systems. rsc.org
Table 1: Predicted Relative Conformational Energies for this compound Isomers
| Isomer | Conformation | Substituent Positions | Predicted Relative Energy (kcal/mol) | Stability |
| Cis | Chair | Diequatorial | 0 | Most Stable |
| Cis | Chair | Diaxial | High | Least Stable |
| Trans | Chair | Axial/Equatorial | Moderate | Stable |
| Trans | Chair | Equatorial/Axial | Moderate | Stable |
Note: The relative energy values are qualitative predictions based on steric principles. Actual values would be determined by specific DFT calculations.
Molecular Dynamics Simulations for Dynamic Behavior Analysis
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions, conformational changes, and interactions with the environment over time. acs.orgchemrxiv.org
For a flexible molecule like this compound, MD simulations can be used to:
Explore the conformational landscape and the transitions between different chair and boat conformations.
Analyze the dynamics of the ester group rotations.
Simulate the behavior of the molecule in different solvents to understand solvation effects.
Study the interaction of this compound with other molecules, which is crucial for understanding its role in various applications.
The accuracy of MD simulations depends heavily on the quality of the force field used, which defines the potential energy of the system. nih.gov Force fields like AMBER, CHARMM, and GROMOS are commonly used for organic molecules. nih.gov
Computational Approaches to Reaction Mechanism Prediction and Optimization
Computational chemistry offers valuable tools for predicting and optimizing chemical reaction mechanisms. For reactions involving this compound, such as its synthesis via esterification of cyclohexane-1,3-dicarboxylic acid, computational methods can elucidate the reaction pathway. rsc.org
DFT calculations can be employed to:
Identify the structures of reactants, transition states, intermediates, and products.
Calculate the activation energies and reaction enthalpies.
Investigate the role of catalysts in the reaction. nih.gov
For instance, in the esterification reaction, computational studies can model the protonation of the carboxylic acid, the nucleophilic attack by methanol (B129727), and the subsequent elimination of water. nih.govresearchgate.net This provides a step-by-step understanding of the reaction mechanism at the molecular level, which can be used to optimize reaction conditions for higher yield and selectivity. bohrium.com
Table 2: Key Steps in Computationally Predicted Esterification Mechanism
| Reaction Step | Description | Computational Insight |
| 1. Protonation | The carbonyl oxygen of the carboxylic acid is protonated by an acid catalyst. | Calculation of proton affinity and geometry of the protonated species. |
| 2. Nucleophilic Attack | A molecule of methanol attacks the electrophilic carbonyl carbon. | Identification of the transition state for this step and its energy barrier. |
| 3. Proton Transfer | A proton is transferred from the attacking methanol to one of the hydroxyl groups. | Mapping the potential energy surface for the proton transfer. |
| 4. Water Elimination | A water molecule leaves, forming a resonance-stabilized carbocation. | Calculation of the energy required for water elimination. |
| 5. Deprotonation | The protonated ester is deprotonated to yield the final product and regenerate the catalyst. | Determination of the final product energy and overall reaction thermodynamics. |
Quantitative Structure-Property Relationship (QSPR) Modeling and Prediction
Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to correlate the structural or property descriptors of molecules with their macroscopic properties. nih.gov QSPR models are developed by creating a mathematical relationship between calculated molecular descriptors (e.g., topological, electronic, geometric) and an experimentally measured property. nih.gov
For this compound, QSPR models could be developed to predict various physicochemical properties, such as:
Boiling point
Vapor pressure
Solubility
Viscosity
To build a QSPR model, a dataset of related esters with known properties would be used. researchgate.net Various molecular descriptors for these esters would be calculated, and statistical methods like multiple linear regression or machine learning algorithms would be used to find the best correlation with the property of interest. researchgate.net Once a robust QSPR model is established, it can be used to predict the properties of new or uncharacterized esters like this compound. mdpi.com
Environmental Dynamics and Degradation Pathways of Dimethyl Cyclohexane 1,3 Dicarboxylate
Abiotic Degradation Mechanisms
Abiotic degradation, occurring without the involvement of living organisms, plays a crucial role in the initial transformation of Dimethyl cyclohexane-1,3-dicarboxylate in the environment. The primary abiotic pathways are hydrolysis in aquatic systems and photolytic degradation in the atmosphere.
The presence of two ester functional groups makes this compound susceptible to hydrolysis in aqueous environments. This reaction involves the cleavage of the ester bonds, yielding cyclohexane-1,3-dicarboxylic acid and two molecules of methanol (B129727). The rate of this hydrolysis is significantly influenced by the pH of the surrounding water.
Detailed kinetic studies on the acid- and base-catalyzed hydrolysis of various dimethyl cyclohexanedicarboxylates have been conducted. dntb.gov.ua Generally, ester hydrolysis can be catalyzed by both acids and bases.
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Neutral Hydrolysis: At neutral pH, the uncatalyzed hydrolysis by water is typically very slow for compounds like this compound.
Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions (high pH), the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon. This process is generally much faster than acid-catalyzed hydrolysis for a given concentration of catalyst.
Table 1: Inferred pH-Rate Profile for the Hydrolysis of this compound
| pH Condition | Catalyst | Relative Rate | Primary Products |
| < 4 | H+ | Moderate to High | Cyclohexane-1,3-dicarboxylic acid, Methanol |
| 4 - 8 | H2O | Very Low | Cyclohexane-1,3-dicarboxylic acid, Methanol |
| > 8 | OH- | High to Very High | Cyclohexane-1,3-dicarboxylate salt, Methanol |
This table is based on general principles of ester hydrolysis and inferred for this compound in the absence of specific experimental data.
Given its potential volatility, this compound may enter the atmosphere, where it can be subject to photolytic degradation. The most significant atmospheric degradation process for organic compounds is their reaction with photochemically generated hydroxyl radicals (•OH).
The rate of this reaction is a key determinant of the compound's atmospheric lifetime. While direct photolysis by sunlight is not expected to be a significant degradation pathway due to the lack of a suitable chromophore that absorbs light in the relevant wavelengths (>290 nm), the reaction with hydroxyl radicals is likely to be the primary removal mechanism. The atmospheric half-life can be estimated based on the compound's structure and known reaction rates for similar molecules. This process would lead to the formation of various oxidation products.
Biotic Degradation and Biotransformation Studies
Biotic degradation, mediated by microorganisms and their enzymes, is expected to be the ultimate fate of this compound in most environments. This process involves the transformation of the parent compound into simpler molecules that can be integrated into central metabolic pathways.
The microbial degradation of this compound would likely commence with the hydrolysis of the ester linkages by microbial esterases, releasing cyclohexane-1,3-dicarboxylic acid and methanol. The resulting dicarboxylic acid is the key intermediate for further degradation.
While specific pathways for cyclohexane-1,3-dicarboxylic acid are not extensively documented, the degradation of the closely related cyclohexane (B81311) carboxylate is well-studied in various bacteria, including Alcaligenes and Aromatoleum species. nih.govnih.gov By analogy, a plausible aerobic degradation pathway for cyclohexane-1,3-dicarboxylic acid can be proposed:
Activation: The cyclohexane-1,3-dicarboxylic acid is likely activated to its corresponding Coenzyme A (CoA) thioester, cyclohexane-1,3-dicarboxyl-CoA.
Dehydrogenation and Ring Cleavage: The cyclohexane ring undergoes a series of dehydrogenation and hydroxylation steps, eventually leading to the opening of the alicyclic ring. This often proceeds via pathways analogous to the β-oxidation of fatty acids, ultimately yielding intermediates that can enter central metabolism, such as the Krebs cycle.
Potential metabolites in this pathway would include hydroxylated and ketonated derivatives of cyclohexane-1,3-dicarboxylic acid prior to ring fission.
Table 2: Proposed Microbial Degradation Pathway for this compound
| Step | Reaction | Putative Intermediate | Enzyme Class |
| 1 | Ester Hydrolysis | Cyclohexane-1,3-dicarboxylic Acid + Methanol | Esterase |
| 2 | CoA Ligation | Cyclohexane-1,3-dicarboxyl-CoA | CoA Ligase |
| 3 | Dehydrogenation | Unsaturated Cyclohexane-1,3-dicarboxyl-CoA | Dehydrogenase |
| 4 | Hydration/Oxidation | Hydroxy/Keto-cyclohexane-1,3-dicarboxyl-CoA | Hydratase/Dehydrogenase |
| 5 | Ring Cleavage | Acyclic dicarboxylic acids | Hydrolase |
This table outlines a putative degradation pathway based on known microbial degradation of related alicyclic acids. The specific intermediates and enzymes for this compound require experimental verification.
The initial and most crucial enzymatic step in the biotic degradation of this compound is the hydrolysis of its ester bonds. This reaction is catalyzed by a broad class of enzymes known as esterases (a type of hydrolase), which are ubiquitous in microorganisms.
Laccases , a type of multi-copper oxidase, are known for their ability to degrade a wide range of phenolic compounds, including environmental pollutants. nih.govnih.gov However, this compound is a non-phenolic compound. Therefore, direct degradation by laccase is unlikely. Laccases catalyze the oxidation of substrates by a one-electron transfer mechanism, which is favored in phenolic and anilinic structures. nih.gov While laccase-mediator systems (LMS) can expand the substrate range of laccases to include non-phenolic compounds, the involvement of such a system in the degradation of this compound has not been reported and remains speculative. The primary enzymatic attack is thus expected to be hydrolytic rather than oxidative.
Environmental Fate Modeling and Persistence Assessment
Environmental fate models are computational tools used to predict the distribution, concentration, and persistence of chemicals in the environment. nih.govresearchgate.netrsc.org For a compound like this compound, a multimedia fugacity model could be employed to estimate its partitioning between different environmental compartments such as air, water, soil, and sediment.
To accurately model its environmental fate and assess its persistence, several key parameters are required:
Physical-Chemical Properties: Water solubility, vapor pressure, octanol-water partition coefficient (Kow), and Henry's Law constant.
Degradation Rates: Half-lives for hydrolysis, photolysis, and biodegradation in various media (water, soil, sediment).
Currently, there is a lack of experimentally determined degradation rate constants for this compound. Therefore, any persistence assessment would rely on quantitative structure-activity relationship (QSAR) models to estimate these values. The persistence of this compound will ultimately be a function of the rates of both abiotic and biotic degradation. Given its susceptibility to hydrolysis (especially at higher pH) and the likelihood of microbial degradation, it is not expected to be highly persistent in the environment, although its actual environmental half-life would depend on specific environmental conditions.
Q & A
Q. What are the established synthetic routes for dimethyl cyclohexane-1,3-dicarboxylate, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via alkylation of cyclohexanone derivatives or acetal formation from 1,3-dicarboxylate precursors. For example, (1R,3S)-dimethyl 2-oxocyclohexane-1,3-dicarboxylate is synthesized using methods described by Blicke & McCarty (1959), involving cyclization of diketones under acidic conditions . Optimization includes adjusting catalyst loading (e.g., ceric ammonium nitrate for oxidative cycloadditions ) and solvent polarity to control regioselectivity. Recrystallization in ethanol is a common purification step .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray crystallography (XRD): Resolves stereochemistry and confirms crystal packing, as demonstrated in structural studies of related cyclohexane-dicarboxylates .
- NMR spectroscopy: ¹H/¹³C NMR identifies substituent positions and conformational dynamics (e.g., distinguishing cis/trans isomers) .
- Mass spectrometry (MS): Validates molecular weight and fragmentation patterns, essential for purity assessment .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Use PPE (gloves, goggles) due to potential eye irritation (Hazard Class Eye Irrit. 2) .
- Work in a fume hood to avoid inhalation risks; consult safety data sheets for emergency procedures (e.g., CHEMTREC® for spills) .
- Store away from oxidizers; flash point data (closed cup) should guide flammability precautions .
Advanced Research Questions
Q. How can computational modeling aid in predicting reaction pathways or stereochemical outcomes for derivatives of this compound?
Methodological Answer: Density functional theory (DFT) at the B3LYP/6-31G** level optimizes transition states and predicts regioselectivity in cycloadditions . Software like Gaussian or ORCA enables virtual screening of substituent effects on reaction kinetics, reducing experimental trial-and-error .
Q. What strategies resolve contradictions in synthetic yields or unexpected byproducts during dicarboxylate functionalization?
Methodological Answer:
- Mechanistic probes: Isotopic labeling (e.g., ¹⁸O) or kinetic studies identify competing pathways (e.g., acetal vs. ester formation) .
- Byproduct analysis: LC-MS or XRD detects minor products, such as the unexpected cyclohexene-dicarboxylate crystals reported in Pandiarajan et al. (2005) .
- Process control: Adjusting stoichiometry or temperature gradients mitigates side reactions during scale-up .
Q. How can this compound serve as a precursor for complex heterocycles or natural product analogs?
Methodological Answer:
Q. What are the challenges in scaling up this compound synthesis, and how can reactor design address them?
Methodological Answer:
- Mass transfer limitations: Use continuous-flow reactors to enhance mixing and heat dissipation .
- Catalyst recovery: Immobilize catalysts on silica or polymer supports to improve reusability .
- Process simulation: Aspen Plus® models optimize feed rates and solvent recovery .
Data Management and Validation
Q. How can researchers ensure reproducibility and data integrity in studies involving this compound?
Methodological Answer:
- Metadata tagging: Use electronic lab notebooks (ELNs) to track reaction parameters (e.g., temperature, catalyst batches) .
- Reference standards: Cross-validate NMR/FTIR spectra with databases like NIST Chemistry WebBook .
- Open-access validation: Share crystallographic data (CIF files) in public repositories (e.g., Cambridge Structural Database) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
